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Introduction
Poloxamer-methacrylate (Poloxamer-MA) bioinks are emerging as versatile materials for 3D

bioprinting, offering unique thermoresponsive properties and the ability to be photocrosslinked

for enhanced mechanical stability. Poloxamers, also known as Pluronics, are triblock

copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO) that exhibit reversible

thermal gelation, transitioning from a liquid at low temperatures to a gel at physiological

temperatures.[1][2][3] This property is highly advantageous for extrusion-based bioprinting. The

functionalization of poloxamers with methacrylate groups allows for covalent crosslinking upon

exposure to ultraviolet (UV) light, resulting in mechanically robust and stable hydrogel

constructs suitable for tissue engineering and drug delivery applications.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing

Poloxamer-MA bioinks in 3D bioprinting, with a focus on a hybrid printing approach where

Poloxamer-MA serves as a reinforcing material co-printed with a cell-laden bioink.

Data Presentation
Table 1: Rheological and Mechanical Properties of
Poloxamer-Based Bioinks
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Bioink
Formulation

Concentration
(% w/w)

Young's
Modulus (kPa)

Storage
Modulus (G')
(Pa)

Key Findings

Poloxamer-

methacrylate (P-

MA) reinforcing

gel

28.6 138 - 263 -
Stiffness can be

tuned.[4]

Gelatin-

methacryloyl

(GelMA) bioink

5 2.7 -

Provides a

cytocompatible

environment for

encapsulated

cells.[4][6]

Methacrylated

Collagen Peptide

(COPMA)

15 16.4 ± 0.6 350 ± 35

Introduction of

Xanthan Gum

(XG) increased

mechanical

properties.[5]

COPMA with

Xanthan Gum

(COPMA15-

XG3.5)

15% COPMA,

3.5% XG
27.4 ± 2.0 -

Synergistic effect

of chemical and

physical

crosslinking.[5]

Table 2: Cell Viability in 3D Bioprinted Constructs
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Bioink
System

Cell Type
Viability
Assay

Time Point Viability (%) Notes

P-MA and P-

LG-MA

reinforced

GelMA

Equine

chondrocytes
Live/Dead Day 1 >90%

Cell viability

remained

largely

unaffected by

the printing

process.[4][7]

P-MA and P-

LG-MA

reinforced

GelMA

Equine

chondrocytes
Live/Dead Day 7 >85% [7]

P-MA and P-

LG-MA

reinforced

GelMA

Equine

chondrocytes
Live/Dead Day 14 >80% [7]

Alginate- or

gelatin-based

bioinks

Osteogenic

cells

Manual

counting/Live/

Dead

- 80-90%

Time-

consuming

and operator-

dependent.[8]

[9]

Experimental Protocols
Protocol 1: Synthesis of Poloxamer-Methacrylate
(Poloxamer-MA)
This protocol is based on the modification of Poloxamer 407.[4]

Materials:

Poloxamer 407

Toluene
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ε-caprolactone (CL), D,L-lactide (LA), or a mixture of L-lactide and glycolide (LG)

Stannous octoate (Sn(Oct)2)

Dry dichloromethane (DCM)

Methacrylic anhydride

Triethylamine

Nitrogen gas supply

Dean-Stark apparatus

Round bottom flasks

Magnetic stirrer and heating mantle

Procedure:

Drying of Poloxamer 407: Dry Poloxamer 407 by azeotropic distillation with toluene using a

Dean-Stark apparatus.

Chain Extension:

In a round bottom flask under a nitrogen atmosphere, add the dried Poloxamer 407.

Add the desired α-hydroxy acid (e.g., ε-caprolactone).

Add stannous octoate as a catalyst.

Heat the mixture to 130-150 °C for 24-48 hours with continuous stirring.

Methacrylation:

Dissolve the resulting chain-extended polymer in dry dichloromethane at a concentration

of 20% (w/v).

Cool the solution in an ice bath.
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Add methacrylic anhydride and triethylamine.

Allow the reaction to proceed overnight at room temperature with stirring.

Purification:

Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.

Wash the precipitate multiple times with diethyl ether.

Dry the purified Poloxamer-MA under vacuum.

Protocol 2: Preparation of Poloxamer-MA Reinforcing
Bioink
Materials:

Synthesized Poloxamer-MA

Phosphate-buffered saline (PBS), sterile

Photoinitiator (e.g., Irgacure 2959)

Sterile syringe filters (0.22 µm)

Vortex mixer

Cold room or refrigerator (4 °C)

Procedure:

Dissolution: Dissolve the synthesized Poloxamer-MA in cold (4 °C) sterile PBS to a final

concentration of 28.6% (w/w).[4] This process should be done in a cold environment to

prevent premature gelation.

Mixing: Gently vortex the solution until the Poloxamer-MA is completely dissolved. Avoid

introducing air bubbles.
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Photoinitiator Addition: Add the photoinitiator to the Poloxamer-MA solution at a suitable

concentration (e.g., 0.5% w/v). Mix thoroughly.

Sterilization: While aseptic techniques should be used throughout, if further sterilization is

required, ethylene oxide (EtO) treatment is recommended as it has been shown to have

minimal detrimental effects on the rheological and chemical properties of methacrylate-

functionalized hydrogels.[10] Autoclaving is not recommended as it can degrade the polymer.

[10] Filter sterilization may be challenging for high-concentration solutions.

Protocol 3: 3D Bioprinting with Poloxamer-MA using a
Hybrid Approach
This protocol describes the co-printing of a Poloxamer-MA reinforcing gel with a cell-laden

bioink (e.g., 5% GelMA).

Equipment:

Extrusion-based 3D bioprinter with dual printheads

Cooled and heated printheads

UV curing lamp (e.g., 365 nm)

Procedure:

Bioink Loading:

Load the prepared Poloxamer-MA reinforcing bioink into a syringe and place it in a cooled

printhead (e.g., 10-15 °C) to maintain its liquid state.

Prepare the cell-laden bioink (e.g., 5% GelMA with encapsulated cells) and load it into a

separate syringe in the second printhead, which may be at room temperature or slightly

warmed depending on the bioink properties.

Printing Process:
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Design the 3D construct using CAD software, defining the toolpaths for both the

reinforcing gel and the cell-laden bioink. A common strategy is to print a grid-like structure

with the reinforcing gel, with the cell-laden bioink filling the voids.[4]

Initiate the printing process, extruding the bioinks layer-by-layer according to the designed

pattern.

Photocrosslinking:

During or after the printing of each layer (or after the entire construct is printed), expose

the structure to UV light to photocrosslink the Poloxamer-MA and the GelMA. The

exposure time and intensity will need to be optimized based on the photoinitiator

concentration and the desired mechanical properties.

Protocol 4: Post-Printing Cell Viability Assessment
A. Live/Dead Staining

Materials:

Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

PBS

Fluorescence microscope

Procedure:

Gently wash the bioprinted constructs with PBS.

Prepare the Live/Dead staining solution according to the manufacturer's instructions.

Incubate the constructs in the staining solution for the recommended time (e.g., 30-45

minutes) at 37 °C, protected from light.

Wash the constructs again with PBS.
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Image the constructs using a fluorescence microscope. Live cells will fluoresce green

(Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Quantify cell viability by counting the number of live and dead cells in multiple regions of

interest. Automated cell counting with confocal microscopy can provide more accurate and

reproducible results.[8][9]

B. Metabolic Activity Assay (e.g., alamarBlue)

Materials:

alamarBlue™ reagent

Cell culture medium

Plate reader

Procedure:

Place the bioprinted constructs in a multi-well plate with fresh cell culture medium.

Add alamarBlue™ reagent to each well at a concentration of 10% of the medium volume.

Incubate for 1-4 hours at 37 °C.

Measure the fluorescence or absorbance of the medium using a plate reader. The signal is

proportional to the metabolic activity of the cells. While faster, this indirect assay may be less

accurate than live/dead staining due to its dependence on hydrogel permeability.[8][9]

Protocol 5: Mechanical Testing of Bioprinted Constructs
A. Rheological Characterization

Equipment:

Rheometer with a parallel plate or cone-plate geometry

Procedure:
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Place the hydrogel sample on the rheometer stage.

Perform a temperature sweep (e.g., from 4 °C to 37 °C) to determine the sol-gel transition

temperature.[4]

Conduct a frequency sweep at a constant strain to measure the storage modulus (G') and

loss modulus (G'').

Perform a shear rate sweep to evaluate the shear-thinning properties of the bioink.[4]

B. Compression Testing

Equipment:

Mechanical testing system with a compression platen

Procedure:

Create cylindrical or cubical hydrogel samples.

Place the sample on the compression platen.

Apply a compressive force at a constant strain rate.

Record the stress-strain data to determine the Young's modulus.

Protocol 6: In Vitro Degradation Study
Materials:

PBS or simulated body fluid (SBF)

Lyophilizer (freeze-dryer)

Analytical balance

Procedure:

Prepare and weigh the initial dry mass of the hydrogel constructs after lyophilization.
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Immerse the constructs in PBS or SBF at 37 °C.

At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the

solution.

Lyophilize the samples and weigh the final dry mass.

Calculate the percentage of mass loss over time. The degradation kinetics can be tailored

from several weeks to over a year.[4]

Mandatory Visualizations
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Figure 1: Experimental Workflow for 3D Bioprinting with Poloxamer-MA
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Caption: Workflow for Poloxamer-MA bioprinting.
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Figure 2: Hybrid Bioprinting Strategy

Bioink Components

Printing Process

Functional Roles

Reinforcing Gel
(Poloxamer-MA)

Co-extrusion

Mechanical Support

Bioink
(e.g., GelMA + Cells)

Cytocompatible Environment

Printed Construct
(Reinforced & Cell-Laden)

Click to download full resolution via product page

Caption: Hybrid printing with Poloxamer-MA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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